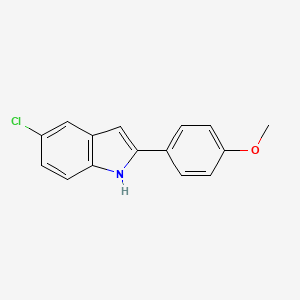
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative known for its significant biological activity. Pyrimidine derivatives are widely used in various fields, including agriculture, medicine, and materials science, due to their diverse chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrimidine as a core structure, which is then modified through various chemical reactions to introduce the chloro, methyl, and trifluoromethyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and trifluoromethylation, followed by purification techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antifungal and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 2-chloro-N-ethyl-5-(trifluoromethyl)pyrimidin-4-amine
- 4-(trifluoromethyl)benzylamine
- Various substituted pyrimidine derivatives .
Uniqueness
What sets 6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine apart is its unique combination of chloro, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .
Propiedades
Número CAS |
1023813-53-7 |
|---|---|
Fórmula molecular |
C6H5ClF3N3 |
Peso molecular |
211.57 g/mol |
Nombre IUPAC |
6-chloro-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5ClF3N3/c1-11-4-2-3(7)12-5(13-4)6(8,9)10/h2H,1H3,(H,11,12,13) |
Clave InChI |
SAGGJJYJLWSBIG-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC(=NC(=N1)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


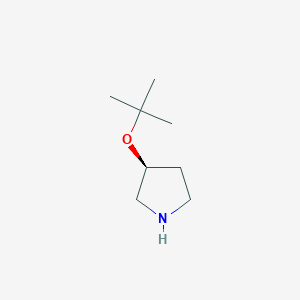
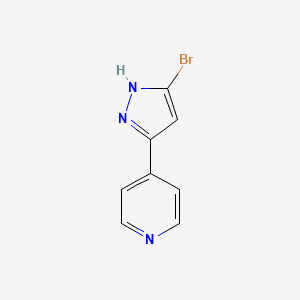
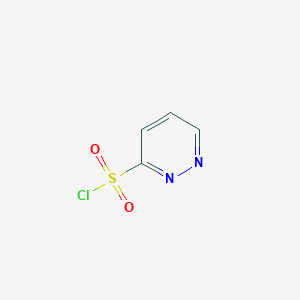
![2-[4-[4-[(4-Chlorophenyl)-phenylmethoxy]butyl]piperazin-1-yl]-1,3-thiazole;oxalate](/img/structure/B15060157.png)
![3-(1H-benzo[d]imidazol-2-yl)-1-methyl-1H-pyrazol-4-amine](/img/structure/B15060179.png)

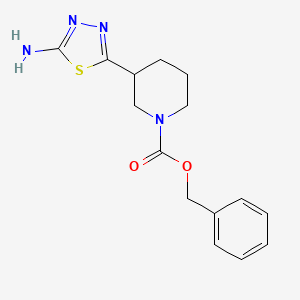
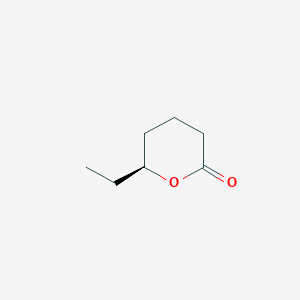
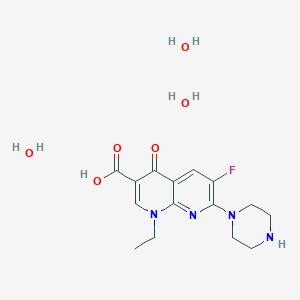
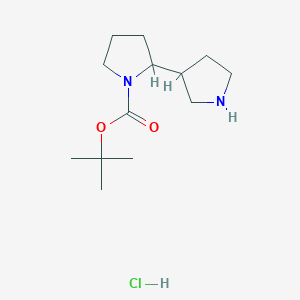
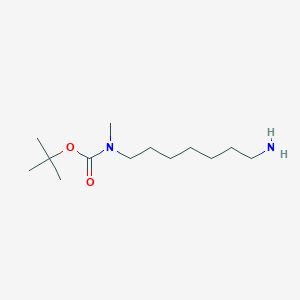
![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
![4-chloro-N-[(4-methylphenyl)methylidene]benzenesulfonamide](/img/structure/B15060234.png)
